2-(2-methylpropyl)-1H-imidazole-4-carboxylic acid hydrochloride
Overview
Description
2-(2-methylpropyl)-1H-imidazole-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropyl)-1H-imidazole-4-carboxylic acid hydrochloride typically involves the reaction of 2-methylpropylamine with imidazole-4-carboxylic acid under acidic conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and the product is isolated as its hydrochloride salt by the addition of hydrochloric acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of process depends on factors such as the desired production capacity, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality and high purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylpropyl)-1H-imidazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce imidazole-4-methanol derivatives. Substitution reactions can lead to a variety of alkylated or acylated imidazole compounds.
Scientific Research Applications
2-(2-methylpropyl)-1H-imidazole-4-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-methylpropyl)-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Imidazole-4-carboxylic acid: A closely related compound with similar chemical properties but lacking the 2-methylpropyl group.
2-methylimidazole: Another imidazole derivative with a different substitution pattern on the imidazole ring.
Histidine: An amino acid with an imidazole side chain, which is structurally related to imidazole derivatives.
Uniqueness
2-(2-methylpropyl)-1H-imidazole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpropyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2-methylpropyl)-1H-imidazole-5-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-5(2)3-7-9-4-6(10-7)8(11)12;/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMZBYATUKNSQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(N1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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